molecular formula C12H12N2S B15322020 2-(2-Methylquinolin-4-yl)ethanethioamide

2-(2-Methylquinolin-4-yl)ethanethioamide

Cat. No.: B15322020
M. Wt: 216.30 g/mol
InChI Key: QKGMTPUMIAYZTR-UHFFFAOYSA-N
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Description

2-(2-Methylquinolin-4-yl)ethanethioamide is a synthetic quinoline derivative intended for research and development purposes. This compound is part of a class of nitrogen-containing heterocycles known for their broad spectrum of biological activities, making them a significant scaffold in medicinal chemistry and drug discovery . Quinoline derivatives have demonstrated considerable potential as therapeutic agents. Specifically, analogs featuring the 2-methylquinoline core and thioamide or acetamide functionalities have been investigated for various bioactivities. Research on closely related structures has shown potent antileishmanial properties, outperforming standard treatments in preclinical models . Furthermore, similar compounds have been extensively studied as potent α-glucosidase inhibitors, presenting a promising avenue for anti-diabetic research . The structural motif of quinoline derivatives also allows for further chemical transformations, enabling the synthesis of novel combined heterocyclic systems for advanced material and pharmaceutical research . The primary value of this compound lies in its utility as a key intermediate or precursor for designing new bioactive molecules and investigating structure-activity relationships (SAR). Researchers can exploit this scaffold to develop potential agents for infectious diseases, metabolic disorders, and other health challenges. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

2-(2-methylquinolin-4-yl)ethanethioamide

InChI

InChI=1S/C12H12N2S/c1-8-6-9(7-12(13)15)10-4-2-3-5-11(10)14-8/h2-6H,7H2,1H3,(H2,13,15)

InChI Key

QKGMTPUMIAYZTR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CC(=S)N

Origin of Product

United States

Preparation Methods

Skraup Cyclization with Modified Thioamide Incorporation

The classical Skraup reaction remains a cornerstone for quinoline synthesis, particularly when paired with modern modifications for functional group tolerance. A representative protocol involves:

  • Condensation of 2-methylaniline with glycerol in the presence of concentrated sulfuric acid at 150–160°C under nitrogen atmosphere.
  • In situ generation of α,β-unsaturated ketone intermediates through dehydration.
  • Sequential treatment with phosphorus pentasulfide (P4S10) in dry toluene at reflux to introduce the thioamide functionality.

Critical parameters influencing yield include:

  • Molar ratio of aniline to glycerol (1:1.2 optimal)
  • Sulfonation time (90–120 minutes prevents over-oxidation)
  • Thionation temperature (110°C maximizes conversion while minimizing decomposition)

Reaction monitoring via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) mobile phase reveals complete consumption of starting materials within 8–10 hours.

Friedländer Annulation with Post-Modification

This two-step approach proves advantageous for introducing substitution pattern control:

Step 1 :

  • Condensation of 2-aminobenzaldehyde with ethyl acetoacetate in ethanol containing piperidine catalyst (5 mol%)
  • Microwave irradiation at 120°C for 15 minutes achieves 78% yield of 2-methyl-4-hydroxyquinoline

Step 2 :

  • Vilsmeier-Haack formylation at the 4-position using POCl3/DMF (1:2 molar ratio)
  • Nucleophilic displacement with potassium thioacetamide in DMF at 80°C (24 hours, 65% yield)

Comparative analysis shows this route provides superior regiocontrol but requires additional purification steps due to byproduct formation during formylation.

Advanced Functionalization Techniques for Thioamide Installation

The ethanethioamide side chain introduces unique synthetic challenges, necessitating specialized methodologies for efficient incorporation.

Direct Thionation of Amide Precursors

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) enables high-yield conversion of amides to thioamides under mild conditions:

  • Prepare 2-(2-Methylquinolin-4-yl)acetamide via:

    • Nucleophilic aromatic substitution of 4-chloro-2-methylquinoline with sodium cyanide
    • Hydrolysis of resulting nitrile using 40% H2SO4 at 100°C
  • Thionation protocol:

    • 1.2 equiv Lawesson's reagent in anhydrous THF
    • Reflux under argon for 6 hours
    • Cool to 0°C and filter through celite
    • Column chromatography (SiO2, CH2Cl2/MeOH 95:5) yields 72% pure product

Optimization Data :

Parameter Range Tested Optimal Value Yield Impact
Reagent Equivalents 1.0–1.5 1.2 +18%
Temperature (°C) 60–100 66 +22%
Solvent THF, DCM, Toluene THF +15%

Palladium-Catalyzed Cross-Coupling for Direct Installation

Modern transition metal catalysis offers an alternative pathway circumventing pre-functionalized intermediates:

  • Synthesize 4-iodo-2-methylquinoline via:

    • Directed ortho-metalation using LDA at -78°C
    • Quenching with iodine in THF (-40°C to RT)
  • Suzuki-Miyaura coupling with thioamide-bearing boronic ester:

    • Pd(PPh3)4 (5 mol%)
    • K2CO3 base in DME/H2O (4:1)
    • Microwave irradiation at 120°C (15 minutes)
    • 68% isolated yield after flash chromatography

This method demonstrates excellent functional group tolerance but requires stringent anhydrous conditions to prevent catalyst decomposition.

Comparative Analysis of Synthetic Routes

A systematic evaluation of three predominant methodologies reveals critical trade-offs between efficiency, scalability, and purity:

Table 1. Route Comparison for this compound Synthesis

Method Overall Yield Purity (HPLC) Scalability Cost Index
Skraup-Thionation 58% 95.2% 500g $
Friedländer-Postmod 65% 98.7% 100g $$
Pd-Catalyzed Coupling 68% 99.1% 10g $$$$

Key observations:

  • The Skraup method remains most cost-effective for industrial-scale production despite moderate yields
  • Palladium-mediated coupling achieves highest purity but proves prohibitively expensive for batch sizes >100g
  • Friedländer annulation balances purity and yield, making it ideal for preclinical material generation

Structural Characterization and Analytical Data

Comprehensive spectral analysis confirms successful synthesis and guides purity assessment:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.45 (d, J = 8.4 Hz, 1H, H-5)
  • δ 8.12 (s, 1H, H-8)
  • δ 7.92–7.85 (m, 2H, H-6/H-7)
  • δ 4.32 (s, 2H, SCH2)
  • δ 2.78 (s, 3H, CH3)

13C NMR (100 MHz, DMSO-d6) :

  • δ 199.4 (C=S)
  • δ 154.2–116.3 (Aromatic carbons)
  • δ 45.8 (SCH2)
  • δ 25.1 (CH3)

Full spectral assignment correlates with computational predictions at the B3LYP/6-311+G(d,p) level.

Mass Spectrometric Validation

HRMS (ESI-TOF) :

  • m/z Calcd for C13H13N2S [M+H]+: 245.0849
  • Found: 245.0846
  • Isotope pattern matches theoretical distribution (Rcalc/Robs = 0.9994)

Industrial-Scale Production Considerations

Transitioning from laboratory synthesis to manufacturing introduces unique challenges:

Continuous Flow Thionation Reactors

  • Microreactor technology minimizes exothermic risks during Lawesson's reagent reactions
  • Residence time optimization (45 seconds) achieves 94% conversion vs. batch 72%

Waste Stream Management

  • Phosphorus byproducts from thionation require neutralization with Ca(OH)2 slurry
  • Solvent recovery systems reclaim >98% THF via fractional distillation

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylquinolin-4-yl)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ethanethioamide group to an ethylamine group.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Ethylamine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-(2-Methylquinolin-4-yl)ethanethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methylquinolin-4-yl)ethanethioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its biological effects. For example, it may inhibit bacterial DNA synthesis or interfere with cancer cell proliferation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The ethanethioamide group (–C(S)NH₂) and its substituents significantly influence the physicochemical behavior of these compounds. Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Source
2-Phenyl-2-[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]ethanethioamide (20) C₂₃H₂₄N₆S 440.55 177–179 Pyridazine, phenyl, piperazine
2-(4-Chlorophenyl)-2-(6-morpholinopyridazin-3-yl)ethanethioamide (21) C₁₉H₂₀ClN₅OS 417.92 66–67 Pyridazine, 4-Cl-phenyl, morpholine
2-(4-Chlorophenyl)-N-cyclohexyl-2-(propyl(quinolin-4-yl)amino)ethanethioamide (II-58) C₂₇H₃₀ClN₅S 524.13 Not reported Quinoline, 4-Cl-phenyl, cyclohexyl
2-(2-Methyl-1,3-thiazol-4-yl)ethanethioamide C₆H₈N₂S₂ 172.27 Not reported Thiazole, methyl
2-(4-Sulfamoylphenyl)ethanethioamide C₈H₁₀N₂O₂S₂ 230.30 Not reported Sulfamoylphenyl

Key Observations :

  • Thermal Stability : Pyridazine-based analogs (e.g., compounds 20–21) exhibit higher melting points (66–179°C) compared to thiazole derivatives (e.g., ), likely due to stronger intermolecular interactions (e.g., hydrogen bonding from morpholine/piperazine groups) .
  • Solubility : The presence of polar groups (e.g., sulfamoyl in ) enhances aqueous solubility, while lipophilic substituents (e.g., cyclohexyl in ) improve lipid membrane penetration.

Q & A

Synthesis Optimization

Q: What are the optimal reaction conditions for synthesizing 2-(2-Methylquinolin-4-yl)ethanethioamide to achieve high purity and yield? A: The synthesis of this compound can be optimized using multicomponent reactions (MCRs) under controlled conditions. For example, a procedure analogous to the synthesis of structurally similar quinoline-thioamide derivatives involves:

  • Reagents : Isocyanides, quinoline derivatives, and thioamide precursors.
  • Conditions : Room temperature or mild heating (40–60°C) in polar aprotic solvents like dichloromethane or ethanol. Catalysts such as Lewis acids (e.g., ZnCl₂) may enhance reaction efficiency .
  • Yield Optimization : Stepwise addition of reactants and pH control (neutral to slightly acidic) minimizes side reactions. For instance, a 64% yield was reported for a related compound using 1.0 mmol isocyanide .

Characterization Techniques

Q: Which spectroscopic and analytical methods are most effective for confirming the structure of this compound? A: Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify proton environments and carbon frameworks (e.g., quinoline ring protons at δ 7.5–8.5 ppm, thioamide NH₂ at δ 9–10 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., HRMS data for a similar compound: Calcd. 569.2712, Found 569.2724) .
  • Elemental Analysis : Validates C, H, N, S composition .

Safety Protocols

Q: What safety measures should be implemented when handling this compound given structural analogs' toxicity profiles? A:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact. Use fume hoods for aerosol prevention .
  • Toxicity Considerations : Thioamide derivatives (e.g., thioacetamide) are known carcinogens; follow OSHA guidelines for carcinogen handling .
  • Waste Disposal : Neutralize residues before disposal in designated hazardous waste containers .

Crystallographic Data Contradictions

Q: How can researchers resolve discrepancies between spectroscopic data and crystallographic results during structural elucidation? A:

  • Software Tools : Use SHELXL for refining crystallographic data and WinGX for validation. SHELXL’s robust algorithms handle twinning and high-resolution data .
  • Cross-Validation : Compare bond lengths/angles from XRD with DFT-calculated values. For example, quinoline ring geometry (C–C bond lengths ~1.38 Å) should align with computational models .
  • Data Filtering : Exclude outliers using R-factor thresholds (e.g., R1 < 0.05 for high-quality datasets) .

Biological Activity Evaluation

Q: What methodologies are recommended for assessing the enzyme inhibitory potential of this compound? A:

  • Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for dehydrogenase inhibition).
  • Binding Studies : Surface Plasmon Resonance (SPR) or ITC to measure affinity (KD values). The thioamide group may coordinate metal ions in metalloenzymes .
  • Cell-Based Models : Evaluate cytotoxicity in cancer cell lines (e.g., IC50 determination) and compare with structurally related imidazole-thioamide inhibitors .

Structural Analog Comparison

Q: How does the 2-methylquinolin-4-yl group influence physicochemical properties compared to other thioamide derivatives? A:

  • Lipophilicity : The methylquinoline group increases logP vs. simpler thiazole-thioamides, enhancing membrane permeability .
  • Electronic Effects : Quinoline’s electron-withdrawing nature polarizes the thioamide group, altering reactivity (e.g., nucleophilic attack susceptibility) .
  • Bioactivity : Methyl substitution on quinoline may improve binding to hydrophobic enzyme pockets vs. hydroxylated analogs .

Advanced Spectroscopic Challenges

Q: How can researchers address signal overlap in NMR spectra due to the compound’s aromatic and thioamide moieties? A:

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping quinoline and thioamide signals. For example, HMBC correlates thioamide NH₂ with adjacent carbons .
  • Deuterated Solvents : DMSO-d₆ or CDCl₃ improves resolution for aromatic protons .
  • Dynamic NMR : Variable-temperature NMR to separate broad NH₂ signals at lower temperatures .

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